molecular formula C30H44NOPS B12302739 (R)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12302739
M. Wt: 497.7 g/mol
InChI Key: JQOGHPACTGDYMR-MIXNXMPVSA-N
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Description

®-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a dicyclohexylphosphanyl group and a sulfinamide moiety, making it a valuable reagent in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a dicyclohexylphosphanyl chloride with a suitable phenylmethylamine derivative under controlled conditions to form the intermediate. This intermediate is then reacted with a sulfinamide derivative to yield the final product. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and specific solvents like dichloromethane or tetrahydrofuran to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, are crucial to achieving consistent quality and high throughput. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the sulfinamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

®-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyclohexylphosphanyl group can coordinate with metal centers, enhancing the compound’s catalytic activity in various reactions. The sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-(2-(diphenylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • ®-N-((S)-(2-(diisopropylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Uniqueness

Compared to similar compounds, ®-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide exhibits unique properties due to the presence of the dicyclohexylphosphanyl group. This group provides steric bulk and electronic effects that enhance the compound’s stability and reactivity in catalytic processes. Additionally, the sulfinamide moiety contributes to the compound’s chiral environment, making it highly effective in asymmetric synthesis .

Properties

Molecular Formula

C30H44NOPS

Molecular Weight

497.7 g/mol

IUPAC Name

N-[(S)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34?/m0/s1

InChI Key

JQOGHPACTGDYMR-MIXNXMPVSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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